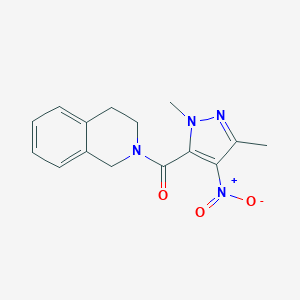
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” is a complex organic compound that belongs to the class of isoquinolines and pyrazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Isoquinoline Ring: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Synthesis of the Pyrazole Ring: This can be done via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Two Rings: The final step involves coupling the isoquinoline and pyrazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
“3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas over palladium or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas over palladium, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signaling pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Such as berberine and papaverine.
Pyrazole Derivatives: Such as celecoxib and rimonabant.
Uniqueness
“3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” is unique due to its specific combination of isoquinoline and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H16N4O3 |
|---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C15H16N4O3/c1-10-13(19(21)22)14(17(2)16-10)15(20)18-8-7-11-5-3-4-6-12(11)9-18/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
PPRYOKVHSSUPLB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2)C |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















